molecular formula C8H9ClN2S B1208022 2-Chlorobenzyl Carbamimidothioate

2-Chlorobenzyl Carbamimidothioate

Cat. No.: B1208022
M. Wt: 200.69 g/mol
InChI Key: SFKYKNIIEFCNBX-UHFFFAOYSA-N
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Description

Crystal System and Space Group

The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ , as observed in its β-D-galactopyranosyl thioglycoside analogs. Unit cell parameters for the free base are:

  • a = 7.343 Å
  • b = 13.923 Å
  • c = 21.075 Å
  • α = β = γ = 90°

Bond Geometry

Critical bond lengths and angles derived from crystallographic data:

Parameter Value (Å/°) Source
S–C (thioate) 1.749 ± 0.009
C=N (imine) 1.317 ± 0.005
C–N (amine) 1.327 ± 0.013
S–C–N (bond angle) 101.4 ± 0.2

The carbamimidothioate group adopts a planar conformation , with dihedral angles <5° between the S–C(=N)–N plane and the aromatic ring. The 2-chlorophenyl group exhibits coplanar alignment with the thiourea moiety, stabilized by intramolecular C–H⋯N hydrogen bonds (2.34 Å).

Quantum Chemical Calculations of Molecular Geometry

Density functional theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set provide insights into the electronic structure and conformational preferences:

Optimized Geometry

  • The S–C bond length is calculated as 1.764 Å , closely matching crystallographic data (1.749 Å).
  • The C=N bond shows partial double-bond character (1.308 Å), consistent with resonance stabilization.

Frontier Molecular Orbitals

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • HOMO localizes on the carbamimidothioate group, while LUMO resides on the chlorophenyl ring.

Torsional Barriers

Rotation around the S–CH₂ bond has an energy barrier of 8.7 kcal/mol , favoring a gauche conformation in solution.

Tables

Table 1. Comparative bond lengths from crystallography and DFT

Bond Type X-ray (Å) DFT (Å)
S–C 1.749 1.764
C=N 1.317 1.308
C–N (amine) 1.327 1.335

Table 2. Crystallographic data for analogs

Parameter 2-Chlorobenzyl Derivative Galactopyranosyl Analog
Space group P2₁2₁2₁ P2₁2₁2₁
a (Å) 7.343 7.34295
b (Å) 13.923 13.92258
c (Å) 21.075 21.07464

Properties

IUPAC Name

(2-chlorophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKYKNIIEFCNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14122-38-4
Record name (2-Chlorophenyl)methyl carbamimidothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2BL3DVA7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Chlorine

The 3-chlorobenzyl carbamimidothioate (CAS: 89802-75-5) is a meta-substituted isomer of 2-chlorobenzyl carbamimidothioate. Key differences include:

  • Biological Activity : Positional isomerism can significantly impact binding affinity in biological targets. For example, ortho-substituted benzyl groups may enhance interactions with hydrophobic pockets in enzymes compared to meta-substituted analogs .

Benzimidazolone Derivatives

N-(2-Chlorobenzyl)-5-Cyano-Benzimidazol-2-One () shares the 2-chlorobenzyl group but incorporates a benzimidazolone core. Key distinctions:

  • Applications : This compound serves as a synthon in hit-to-lead drug discovery, highlighting the utility of the 2-chlorobenzyl group in stabilizing intermediates during flow synthesis .
  • Reactivity: The presence of the cyano group and benzimidazolone ring introduces additional sites for functionalization, unlike the simpler carbamimidothioate structure.

Selenium-Containing Analogs

Compounds such as carbamimidoselenoates () replace sulfur with selenium. Comparative observations:

  • Synthetic Challenges : The methylene group (-CH₂-) in carbamimidothioates is critical for synthesizing derivatives, whereas selenium analogs require optimized conditions to avoid side reactions .
  • Bioactivity : Selenium derivatives often exhibit enhanced antitumor and antiparasitic activities due to selenium’s redox-active properties, though they may face higher toxicity risks compared to sulfur analogs .

Protective Group Stability

Studies on erythromycin derivatives () reveal that 2-chlorobenzyl groups are more resistant to catalytic transfer hydrogenolysis (CTH) than benzyloxycarbonyl (Cbz) groups. For instance:

  • Deprotection Efficiency: Under CTH conditions using ammonium formate and methanol, 2-chlorobenzyl groups require prolonged reaction times for complete removal, whereas Cbz groups at the 2’-position are eliminated faster .

Data Table: Key Comparisons

Compound Structure Key Features Applications Stability/Reactivity Notes
This compound C₈H₉ClN₂S (2-Cl) Ortho-Cl, carbamimidothioate group Intermediate for heterocycles, drug synthesis Moderate stability in acidic conditions
3-Chlorobenzyl Carbamimidothioate C₈H₉ClN₂S (3-Cl) Meta-Cl, reduced steric hindrance Limited data; potential bioisostere Higher solubility in polar solvents
N-(2-Chlorobenzyl)-5-Cyano-Benzimidazol-2-One C₁₅H₁₀ClN₃O Benzimidazolone core, cyano group Drug discovery synthon Optimized for flow synthesis
S-(3-Chlorobenzyl)isothiourea C₈H₉ClN₂S Isothiourea group Enzyme inhibition studies Prone to hydrolysis under basic conditions
Selenocyanate derivatives Variable (Se-containing) Selenium replaces sulfur Antitumor, antiparasitic agents Enhanced redox activity

Research Findings and Implications

  • Synthetic Methodologies : Flow synthesis () is advantageous for scaling up 2-chlorobenzyl-containing intermediates, whereas traditional batch methods may suffice for simpler carbamimidothioates .
  • Solvent Effects: Methanol enhances deprotection efficiency of 2-chlorobenzyl groups compared to other solvents, as observed in erythromycin studies .
  • Bioactivity Gaps : While selenium analogs show promise in vitro (), this compound’s biological profile remains underexplored, warranting further pharmacological screening.

Preparation Methods

Solvent Effects

  • DMF vs. Ethanol: DMF increases reaction rates in Method 1 due to its high polarity and ability to stabilize ionic intermediates. Ethanol, while cheaper, often requires longer reaction times (24 vs. 12 hours).

  • Toluene in Method 2: Ensures azeotropic removal of HCl during imidoyl chloride formation, preventing side reactions.

Temperature Control

  • Method 2’s exothermic thiolation step necessitates gradual heating to 90°C to avoid decomposition.

  • In Method 3, room-temperature alkylation minimizes epimerization risks in chiral substrates.

Catalytic Additives

  • Copper(I) chloride (CuCl) in Method 3 enhances nucleophilicity of the potassium salt, improving yields by 10–15%.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been explored in Method 1 but show marginal benefits .

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-Chlorobenzyl Carbamimidothioate, and how can reaction conditions be optimized for yield?

A1. The compound can be synthesized via one-pot multicomponent reactions involving carbamimidothioate precursors. For example, S-benzylisothiourea hydrochloride has been used in analogous syntheses to form thiouracil derivatives under mild conditions (e.g., ethanol solvent, room temperature) . Optimization requires adjusting stoichiometric ratios, solvent polarity, and reaction time. Cyclocondensation under basic conditions (e.g., sodium methoxide) is also viable, as demonstrated for structurally related compounds . Yield improvements (>90%) are achievable by monitoring intermediates via TLC or HPLC.

Structural Characterization

Q. Q2. Which advanced spectroscopic techniques are critical for confirming the structure of this compound?

A2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for resolving the carbamimidothioate moiety and chlorobenzyl substituents. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies thiourea C=S and N-H stretches. For crystalline samples, X-ray diffraction provides unambiguous structural validation .

Reaction Mechanisms (Advanced)

Q. Q3. How do the chlorine substituents on the benzyl group influence the compound’s reactivity in nucleophilic substitution reactions?

A3. The 2-chlorobenzyl group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic displacement. The chlorine’s electron-withdrawing effect stabilizes transition states, as observed in analogous compounds undergoing substitution with amines or thiols . Kinetic studies using polar aprotic solvents (e.g., DMF) and varying temperatures can elucidate activation parameters. Competing elimination pathways must be suppressed by controlling base strength .

Thermal Stability and Decomposition

Q. Q4. What methodologies are recommended to assess the thermal stability of this compound?

A4. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine decomposition temperatures and enthalpy changes. Isothermal stability studies in inert atmospheres (N₂ or Ar) identify degradation products via GC-MS. For handling guidelines, dynamic vapor sorption (DVS) evaluates hygroscopicity, which impacts shelf life .

Biological Activity Profiling (Advanced)

Q. Q5. How can researchers evaluate the biological activity of this compound against enzyme targets?

A5. Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) using purified targets (e.g., kinases or proteases) are standard. Molecular docking studies predict binding interactions with the chlorobenzyl and thiourea motifs, guided by crystallographic data from related compounds . Dose-response curves (IC₅₀) and selectivity panels against off-target enzymes validate specificity.

Analytical Method Development

Q. Q6. What chromatographic techniques are optimal for quantifying this compound in complex mixtures?

A6. Reverse-phase HPLC with C18 columns and UV detection (λ = 254–280 nm) provides robust quantification. Mobile phases of acetonitrile/water (0.1% formic acid) improve peak symmetry. For trace analysis, UPLC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity . Method validation should include linearity (R² > 0.99), LOD/LOQ, and recovery studies.

Data Contradiction Resolution (Advanced)

Q. Q7. How should researchers address discrepancies in reported biological activities or synthetic yields?

A7. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Re-examine synthetic protocols for unaccounted variables (e.g., trace moisture, oxygen sensitivity). Statistical meta-analysis of literature data identifies outliers, while computational modeling (DFT or MD simulations) reconciles mechanistic hypotheses .

Solubility and Formulation Challenges

Q. Q8. What strategies improve the aqueous solubility of this compound for in vitro studies?

A8. Co-solvent systems (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes enhance solubility without chemical modification. Micellar encapsulation using non-ionic surfactants (e.g., Tween 80) is effective for cell-based assays. For structural insights, logP calculations (via HPLC) guide derivatization (e.g., sulfonation) to increase hydrophilicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobenzyl Carbamimidothioate
Reactant of Route 2
Reactant of Route 2
2-Chlorobenzyl Carbamimidothioate

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